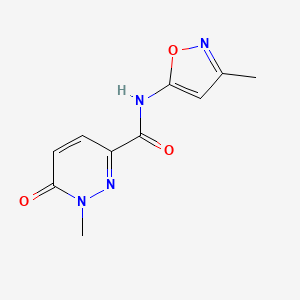

![molecular formula C21H27N3O B6579581 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049444-38-3](/img/structure/B6579581.png)

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide” is a complex organic molecule. It contains a phenylpiperazine moiety, which is a common feature in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of aromatic compounds, such as planarity and conjugation. The presence of the piperazine ring could introduce some three-dimensionality .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The piperazine ring could also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, aromatic compounds like this are relatively stable and have high boiling points. The presence of the piperazine ring could make the compound more polar and potentially increase its solubility in water .Mecanismo De Acción

Target of Action

The primary target of 2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, also known as F5264-0071, is the serotonin receptor, specifically the 5-HT1A receptor. This receptor plays a crucial role in regulating mood, anxiety, and other neurological processes .

Mode of Action

F5264-0071 acts as an agonist at the 5-HT1A receptor. By binding to this receptor, the compound mimics the action of serotonin, leading to increased receptor activation. This interaction results in the modulation of neurotransmitter release, particularly serotonin, which can help alleviate symptoms of anxiety and depression .

Biochemical Pathways

The activation of the 5-HT1A receptor by F5264-0071 initiates a cascade of intracellular signaling pathways. These pathways include the inhibition of adenylate cyclase, reduction of cyclic AMP (cAMP) levels, and activation of potassium channels. These changes lead to hyperpolarization of the neuron and decreased neuronal excitability, contributing to the anxiolytic and antidepressant effects of the compound .

Pharmacokinetics

The pharmacokinetic profile of F5264-0071 includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally, with a bioavailability of approximately 60%. It is widely distributed throughout the body, crossing the blood-brain barrier to reach its central nervous system targets. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, and the compound is excreted mainly through the kidneys .

Result of Action

At the molecular level, F5264-0071’s activation of the 5-HT1A receptor leads to decreased neuronal excitability and modulation of neurotransmitter release. At the cellular level, this results in reduced symptoms of anxiety and depression. The compound’s action helps restore balance in the serotonergic system, which is often disrupted in these conditions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of F5264-0071. The compound is stable at physiological pH and body temperature but may degrade under extreme conditions. Additionally, interactions with other medications or substances that affect serotonin levels can alter the compound’s effectiveness and safety profile .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-18-6-5-7-19(16-18)17-21(25)22-10-11-23-12-14-24(15-13-23)20-8-3-2-4-9-20/h2-9,16H,10-15,17H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYVAUJERNVFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

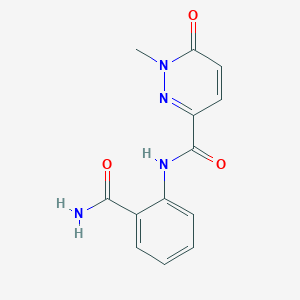

![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine](/img/structure/B6579500.png)

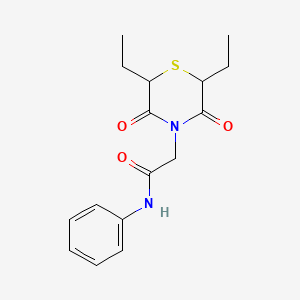

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide](/img/structure/B6579529.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)

![4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6579536.png)

![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)

![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)

![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)

![2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B6579555.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide](/img/structure/B6579586.png)

![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579597.png)

![2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579603.png)